molecular formula C14H19NO3S B11161468 N-cyclopentyl-2-(ethylsulfonyl)benzamide

N-cyclopentyl-2-(ethylsulfonyl)benzamide

Cat. No.: B11161468
M. Wt: 281.37 g/mol
InChI Key: IGSSTKNGBXLREJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-(ethylsulfonyl)benzamide is a chemical compound with the molecular formula C14H19NO3S It is a benzamide derivative, characterized by the presence of a cyclopentyl group and an ethylsulfonyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(ethylsulfonyl)benzamide typically involves the condensation of 2-(ethylsulfonyl)benzoic acid with cyclopentylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The benzamide and cyclopentyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-cyclopentyl-2-(ethylsulfonyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-(2-methoxyethanesulfonyl)benzamide
  • N-cyclopentyl-2-[(2-methoxyethyl)sulfanyl]benzamide
  • N-cyclohexyl-2-(ethylsulfonyl)benzamide

Uniqueness

N-cyclopentyl-2-(ethylsulfonyl)benzamide is unique due to its specific structural features, such as the cyclopentyl and ethylsulfonyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H19NO3S

Molecular Weight

281.37 g/mol

IUPAC Name

N-cyclopentyl-2-ethylsulfonylbenzamide

InChI

InChI=1S/C14H19NO3S/c1-2-19(17,18)13-10-6-5-9-12(13)14(16)15-11-7-3-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,15,16)

InChI Key

IGSSTKNGBXLREJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.